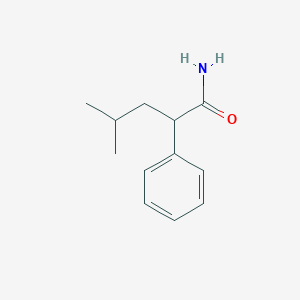

2-Phenyl-4-methylpentanoic acid amide

Description

Properties

CAS No. |

51112-59-5 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-methyl-2-phenylpentanamide |

InChI |

InChI=1S/C12H17NO/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,13,14) |

InChI Key |

ZJYMFBYAAIURJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Phenyl-4-methylpentanoic acid amide typically involves the reaction of 2-phenyl-4-methylpentanoic acid with an appropriate amine under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.

Neuroprotective Effects

Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. For instance, a study demonstrated that a related compound improved neuromuscular coordination and cognitive function in mice subjected to MPTP-induced Parkinsonism .

Anticonvulsant Properties

Research has shown that similar amides possess anticonvulsant activity. A series of novel amides were reported to be effective against seizures, indicating potential applications in treating epilepsy and other seizure disorders .

Allergic Asthma Treatment

Another significant application is in the treatment of allergic asthma. Compounds structurally related to this compound have been investigated for their ability to inhibit allergens, providing a novel approach to managing allergic responses .

Drug Development

The compound is also being explored in drug development for its potential as a small molecule therapy targeting various biological pathways. Its ability to form reversible covalent bonds with target proteins enhances its attractiveness as a therapeutic agent .

Case Study 1: Neuroprotection in Parkinson's Disease

A study involving the administration of a derivative of this compound in a mouse model showed significant improvements in motor function and cognitive abilities compared to control groups. The results highlighted its potential as a neuroprotective agent against dopaminergic neuron degeneration .

Case Study 2: Anticonvulsant Activity

In a preclinical trial, various amide derivatives were tested for their anticonvulsant properties using established seizure models. The findings indicated that certain modifications to the amide structure enhanced efficacy while reducing side effects, paving the way for further clinical investigations .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Model Used | Results |

|---|---|---|---|

| Neuroprotection | Derivative of this compound | MPTP-induced Parkinson's model | Improved motor function and cognition |

| Anticonvulsant | Various amides | Seizure models | Significant reduction in seizure frequency |

| Allergy inhibition | Related compounds | Allergic response models | Reduced allergen-induced inflammation |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Research Implications and Gaps

- Pharmaceutical Potential: Fluorinated and deuterated derivatives () are promising for drug development due to enhanced stability and tracer utility in pharmacokinetic studies .

- Unresolved Questions: The exact receptor-binding profile of this compound remains unexplored, unlike anandamide’s well-characterized cannabinoid receptor affinity .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-4-methylpentanoic acid amide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-phenyl-4-methylpentanoic acid with an appropriate amine using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF or THF. For example, highlights similar amide syntheses using carbodiimide-based coupling agents. Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The amide proton (NH) typically appears as a broad singlet at δ 6.5–7.0 ppm in DMSO-d6. The phenyl group shows aromatic protons at δ 7.2–7.5 ppm (multiplet), while methyl groups resonate at δ 0.9–1.2 ppm (triplet or multiplet depending on branching) .

- IR : A strong absorption band near 1650 cm⁻¹ confirms the amide C=O stretch, while N-H stretching appears at 3300–3200 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks corresponding to the molecular ion (e.g., m/z ~235 for C₁₂H₁₅NO).

Q. What solubility properties should be considered for experimental design with this compound?

- Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays). demonstrates that branched-chain amino acid derivatives exhibit temperature-dependent solubility, with higher solubility at elevated temperatures (e.g., 25–50°C) .

Advanced Research Questions

Q. How do solute-solvent interactions affect the thermodynamic stability of this compound in aqueous solutions?

- Methodological Answer : Studies on analogous amino acid derivatives ( ) reveal that hydrophobic interactions dominate in aqueous saccharide solutions. Partial molar volume (Vφ) and adiabatic compressibility (Kφ) measurements indicate that the compound’s stability is influenced by solute-solvent interactions, with increased hydration at lower temperatures (293–308 K). Researchers should use densitometry and ultrasonic velocimetry to quantify these parameters and model interactions via the cosphere overlap theory .

Q. What strategies mitigate instability during long-term storage of this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis or oxidation. recommends desiccants (silica gel) to minimize moisture uptake. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for degradation products (e.g., free acid or amine) .

Q. How can computational modeling predict biological interactions of this amide?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to target proteins (e.g., enzymes or receptors). ’s approach to predicting physicochemical properties via ACD/Labs Percepta can be adapted to estimate logP (lipophilicity) and pKa for bioavailability studies. QSAR models trained on similar amides (e.g., phenylpropanoic acid derivatives in ) may predict anti-inflammatory or enzyme-modulating activity .

Q. How should researchers resolve contradictions in reported activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or impurities. Replicate experiments under standardized protocols (e.g., IC50 determination in triplicate with positive controls). ’s methodology for analyzing ternary mixtures (amino acid + saccharide + water) illustrates the importance of controlling solute concentration (0.1 mol·kg⁻¹) and temperature (±0.01 K) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.